[4-(Benzyl-isopropyl-amino)-cyclohexylamino]-acetic acid
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Overview
Description
[4-(Benzyl-isopropyl-amino)-cyclohexylamino]-acetic acid is a complex organic compound characterized by its unique structure, which includes a benzyl group, an isopropyl group, and a cyclohexylamino group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyl-isopropyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzyl-isopropyl-amino Intermediate: This step involves the reaction of benzyl chloride with isopropylamine under basic conditions to form benzyl-isopropyl-amine.
Cyclohexylation: The benzyl-isopropyl-amine is then reacted with cyclohexylamine in the presence of a suitable catalyst to form the cyclohexylamino intermediate.
Acetylation: Finally, the cyclohexylamino intermediate is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyl-isopropyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl and cyclohexyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzyl-isopropyl-amino)-cyclohexylamino]-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of its structural components on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives may be investigated for their potential therapeutic properties. Research may focus on their ability to interact with specific biological pathways or receptors, leading to the development of new drugs.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(Benzyl-isopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [4-(Benzyl-amino)-cyclohexylamino]-acetic acid
- [4-(Isopropyl-amino)-cyclohexylamino]-acetic acid
- [4-(Cyclohexylamino)-acetic acid]
Uniqueness
[4-(Benzyl-isopropyl-amino)-cyclohexylamino]-acetic acid is unique due to the presence of both benzyl and isopropyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[4-[benzyl(propan-2-yl)amino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14(2)20(13-15-6-4-3-5-7-15)17-10-8-16(9-11-17)19-12-18(21)22/h3-7,14,16-17,19H,8-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUNQKUPAYWDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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